molecular formula C12H19NO4 B6145287 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid CAS No. 2169150-63-2

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid

Cat. No. B6145287
CAS RN: 2169150-63-2
M. Wt: 241.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid, more commonly referred to as TBACHA, is an organic compound belonging to the family of carboxylic acids. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. TBACHA is an important starting material for the preparation of various substituted bicyclic carboxylic acids, which have been used as intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. TBACHA has been extensively studied due to its wide range of applications in organic synthesis and its ability to serve as a versatile intermediate in the synthesis of various compounds.

Scientific Research Applications

TBACHA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used to synthesize several compounds, such as 2-azabicyclo[2.1.1]hexane-3-carboxylic acid, which is an important intermediate in the synthesis of the antibiotic ciprofloxacin. TBACHA has also been used for the synthesis of the anti-inflammatory drug ibuprofen, as well as the anti-malarial drug artemisinin. TBACHA has also been used as a starting material in the synthesis of several other compounds, such as the anticancer agent paclitaxel and the anti-HIV agent zidovudine.

Mechanism of Action

TBACHA is an organic compound belonging to the family of carboxylic acids. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. Its mechanism of action involves the formation of a carboxylic acid group, which is then used as a nucleophile in the reaction. This carboxylic acid group can then undergo substitution, elimination, or addition reactions, depending on the reaction conditions.
Biochemical and Physiological Effects
TBACHA is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It is not known to have any direct biochemical or physiological effects on the body. However, it can be used in the synthesis of compounds that have various biochemical and physiological effects. For example, TBACHA has been used in the synthesis of the antibiotic ciprofloxacin, which has antibacterial activity, and the anti-malarial drug artemisinin, which has antimalarial activity.

Advantages and Limitations for Lab Experiments

The main advantage of using TBACHA in laboratory experiments is its availability and low cost. It is also a relatively simple compound to synthesize, and it can be used as a versatile intermediate in the synthesis of various compounds. However, TBACHA can be difficult to handle, as it is a volatile compound. Additionally, it is not very stable and can decompose at high temperatures.

Future Directions

The future of TBACHA lies in its potential applications in the synthesis of various pharmaceuticals and agrochemicals. It has already been used in the synthesis of several compounds, such as the antibiotic ciprofloxacin, the anti-inflammatory drug ibuprofen, and the anti-malarial drug artemisinin. However, there is still much potential for further research into the synthesis of new compounds using TBACHA as an intermediate. Additionally, further research could be done into the mechanism of action of TBACHA and its biochemical and physiological effects. Finally, further research could be done into the advantages and limitations of using TBACHA in laboratory experiments.

Synthesis Methods

TBACHA is synthesized via a two-step reaction. The first step involves the reaction of tert-butyl chloroformate and 2-azabicyclo[2.1.1]hexane in the presence of a base, such as triethylamine. The second step involves the reaction of the resulting tert-butoxycarbonyl-2-azabicyclo[2.1.1]hexane with acetic anhydride in the presence of a base, such as pyridine. The resulting product is TBACHA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection to yield the final product.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexan-1-amine", "tert-butyl chloroformate", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to yield 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid", "Formation of the bicyclic ring system by treating the protected amine with acetic anhydride in the presence of sodium bicarbonate and dichloromethane", "Deprotection of the tert-butyl group with sodium bicarbonate in water and dichloromethane to yield the final product, 2-{2-[(carboxy)-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid" ] }

CAS RN

2169150-63-2

Product Name

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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